1-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid 1-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15982957
InChI: InChI=1S/C11H13NO2/c1-12-9-5-3-2-4-8(9)6-7-10(12)11(13)14/h2-5,10H,6-7H2,1H3,(H,13,14)
SMILES:
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol

1-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

CAS No.:

Cat. No.: VC15982957

Molecular Formula: C11H13NO2

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid -

Specification

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
IUPAC Name 1-methyl-3,4-dihydro-2H-quinoline-2-carboxylic acid
Standard InChI InChI=1S/C11H13NO2/c1-12-9-5-3-2-4-8(9)6-7-10(12)11(13)14/h2-5,10H,6-7H2,1H3,(H,13,14)
Standard InChI Key LNPGSIAWGGRXHM-UHFFFAOYSA-N
Canonical SMILES CN1C(CCC2=CC=CC=C21)C(=O)O

Introduction

Chemical Structure and Molecular Properties

The molecular structure of 1-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid comprises a bicyclic system merging a benzene ring with a partially saturated pyridine ring. The carboxylic acid group at the 2-position and the methyl group at the 1-position introduce steric and electronic modifications that influence reactivity and intermolecular interactions . Key molecular properties include:

PropertyValue
Molecular formulaC₁₁H₁₃NO₂
Molecular weight191.23 g/mol
IUPAC name1-methyl-3,4-dihydro-2H-quinoline-2-carboxylic acid
Canonical SMILESCN1C(CCC2=CC=CC=C21)C(=O)O
InChI KeyLNPGSIAWGGRXHM-UHFFFAOYSA-N

The compound’s planar aromatic system and hydrogen-bonding capacity from the carboxylic acid group make it amenable to crystallization and spectroscopic analysis .

Synthesis and Stereochemical Configuration

Synthetic Routes

The synthesis of tetrahydroquinoline-2-carboxylic acid derivatives often involves multi-step strategies. A notable method, described in Synthesis of peptides containing 1,2,3,4-tetrahydroquinoline-2-carboxylic acid, utilizes enzymatic resolution to isolate enantiomerically pure forms. For example, racemic 1,2,3,4-tetrahydroquinoline-2-carboxylic acid was treated with D-amino-acid oxidase to yield the (–)-enantiomer, while hydrolysis of a dipeptide precursor provided the (+)-enantiomer . This approach ensures high stereochemical fidelity, critical for pharmacological applications.

Analytical Characterization

Mass Spectrometry

High-resolution mass spectrometry (HRMS) data for the methyl ester derivative (methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate) reveal a molecular ion peak at m/z 191.23, consistent with its molecular formula. Tandem MS/MS fragmentation patterns show dominant cleavage at the ester bond (C=O), yielding fragments at m/z 160 (C₁₀H₁₀N⁺) and 44 (COOCH₃⁻) .

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra (500 MHz, CDCl₃) of the methyl ester derivative exhibit signals at δ 3.72 (s, 3H, OCH₃), δ 3.25–3.15 (m, 2H, CH₂), and δ 7.20–7.05 (m, 4H, aromatic), confirming the tetrahydroquinoline scaffold and ester functionality .

Comparative Analysis with Derivatives

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